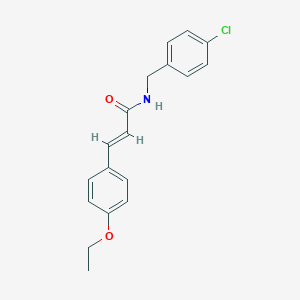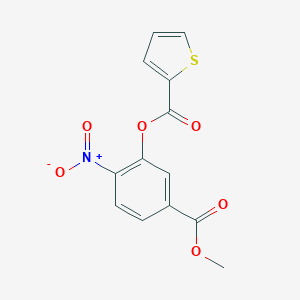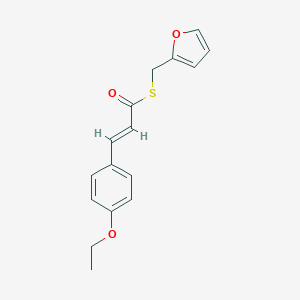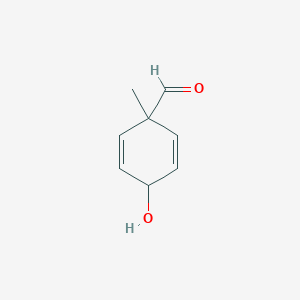
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadiene, featuring a hydroxyl group, a methyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-2,5-cyclohexadiene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 4-position. This can be achieved using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-one or 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 1,4-Cyclohexadiene, 1-methyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexadiene ring
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16g/mol |
IUPAC Name |
4-hydroxy-1-methylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2-7,10H,1H3 |
InChI Key |
CIDNINOUOKSYIU-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(C=C1)O)C=O |
Canonical SMILES |
CC1(C=CC(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
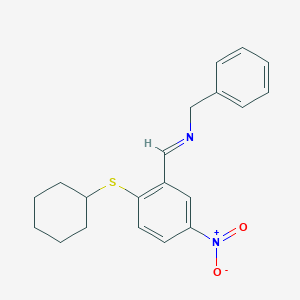
![[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B371371.png)
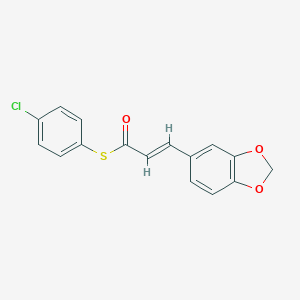
![2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate](/img/structure/B371373.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)
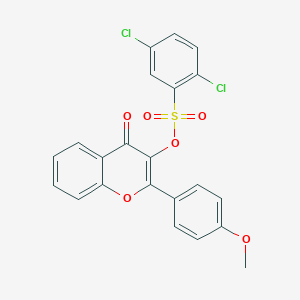
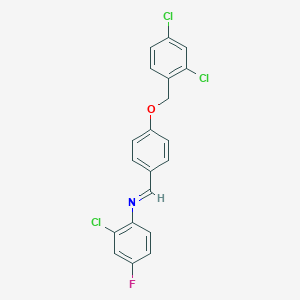
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)
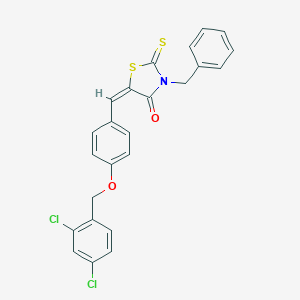
![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)
